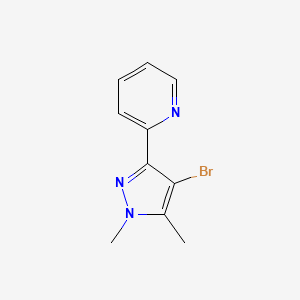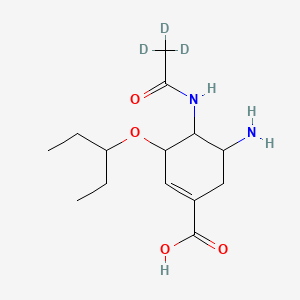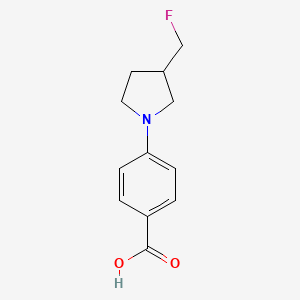
Acide 4-(3-(fluorométhyl)pyrrolidin-1-yl)benzoïque
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule consists of a benzoic acid group attached to a pyrrolidine ring via a fluoromethyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid has a molecular weight of 223.24 g/mol. More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyrrolidinone, y compris des composés comme l'acide 4-(3-(fluorométhyl)pyrrolidin-1-yl)benzoïque, sont reconnus pour leurs propriétés antimicrobiennes . Ces composés peuvent être synthétisés et modifiés pour cibler une variété d'infections microbiennes, offrant une voie pour développer de nouveaux antibiotiques dans la lutte contre les bactéries résistantes aux médicaments.
Activité anticancéreuse
Les échafaudages de pyrrolidinone sont importants dans la recherche sur le cancer en raison de leurs activités anticancéreuses potentielles . Le groupe fluorométhyle dans le composé pourrait être utilisé pour concevoir des thérapies ciblées qui perturbent le métabolisme ou les processus de réplication des cellules cancéreuses.
Activité anti-inflammatoire
Les propriétés anti-inflammatoires des dérivés de pyrrolidinone en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires . Leur capacité à moduler les voies inflammatoires peut être cruciale dans le traitement des maladies inflammatoires chroniques.
Activité antidépressive
La recherche a indiqué que les dérivés de pyrrolidinone présentent des effets antidépresseurs . Ce composé pourrait être utilisé pour synthétiser de nouveaux antidépresseurs qui pourraient offrir des avantages par rapport aux médicaments actuels, tels qu'une efficacité améliorée ou des effets secondaires réduits.
Propriétés anticonvulsivantes
Les caractéristiques structurelles de l'This compound suggèrent qu'il pourrait être utile dans la création de médicaments anticonvulsivants . Ces médicaments sont essentiels pour la gestion des troubles convulsifs et de l'épilepsie.
Rôle dans la synthèse des alcaloïdes et des β-aminoacides
Ce composé joue un rôle important dans la synthèse de divers alcaloïdes et β-aminoacides inhabituels, tels que les dérivés de statine . Ceux-ci sont importants dans l'industrie pharmaceutique pour la création d'une variété de médicaments.
Orientations Futures
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Analyse Biochimique
Biochemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain Lewis acid-base interactions, which are essential in biochemical processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have negligible hemolytic effects at high concentrations, indicating its potential for therapeutic use without causing significant damage to human cells .
Dosage Effects in Animal Models
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .
Propriétés
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALRFHCCKRHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)
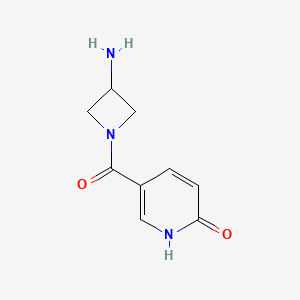

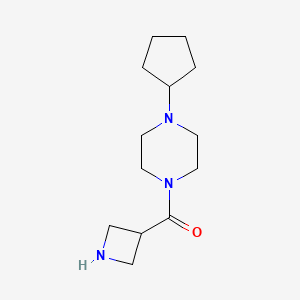
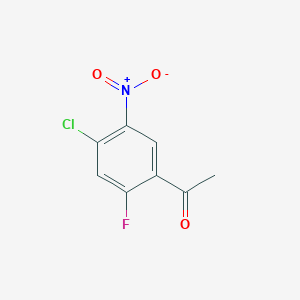
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)






